[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate
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Overview
Description
[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions under specific conditions to form the azabicyclo[3.2.1]octane structure.
Functionalization: Introduction of the benzyl, dimethylamino, and carbamoyl groups through various substitution reactions.
Final Coupling: The final step involves coupling the intermediate with N-ethylcarbamate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent selection are crucial for maximizing yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study biological pathways and interactions. Its ability to interact with specific molecular targets makes it useful for investigating cellular processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-methylcarbamate
- [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-propylcarbamate
Uniqueness
Compared to similar compounds, [8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate exhibits unique properties due to the presence of the N-ethylcarbamate group. This group may influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C26H34N4O3 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate |
InChI |
InChI=1S/C26H34N4O3/c1-4-27-26(32)33-24-15-14-22-21(16-23(24)30(22)17-18-8-6-5-7-9-18)25(31)28-19-10-12-20(13-11-19)29(2)3/h5-13,21-24H,4,14-17H2,1-3H3,(H,27,32)(H,28,31) |
InChI Key |
HRBMESHSNKKVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1CCC2C(CC1N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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